5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

Descripción

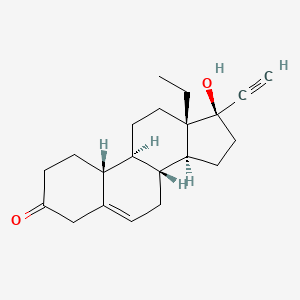

Structure

3D Structure

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,16-19,23H,3,6-13H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRBZVWRTAFWPO-XUDSTZEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C4CCC(=O)CC4=CCC3C1CCC2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@@H]3[C@H]4CCC(=O)CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100021-05-4 | |

| Record name | delta5-Levonorgestrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100021054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .DELTA.5-LEVONORGESTREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV7HH25Q8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel chemical structure analysis

An In-Depth Technical Guide to the Chemical Structure Analysis of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

Abstract

This technical guide provides a comprehensive framework for the definitive structural elucidation of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel, a significant impurity and derivative of the synthetic progestin Levonorgestrel. Aimed at researchers, analytical scientists, and professionals in drug development and quality control, this document outlines a multi-faceted analytical strategy. By integrating data from High-Resolution Mass Spectrometry (HRMS) and a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques, we present a robust methodology for unambiguous confirmation of its molecular formula, atomic connectivity, and complex stereochemistry. The causality behind experimental choices is detailed, ensuring a self-validating and scientifically rigorous approach.

Introduction and Significance

5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel, systematically known as (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one, is recognized within the European Pharmacopoeia (EP) as Levonorgestrel Impurity P[1]. As an impurity in the active pharmaceutical ingredient (API) Levonorgestrel, a widely used second-generation progestin, its precise identification and characterization are critical for ensuring the safety, efficacy, and quality of pharmaceutical formulations[2][3]. The presence of impurities, even in minute quantities, can alter the pharmacological and toxicological profile of a drug product. Therefore, a definitive structural analysis is not merely an academic exercise but a regulatory necessity.

The nomenclature "5(6)-Dehydro-4(5)-dihydro" points to a specific modification of the D-(-)-Norgestrel (Levonorgestrel) core, namely the introduction of a double bond between carbons C5 and C6. This guide details the integrated analytical workflow required to confirm this structure with the highest degree of confidence.

Molecular Overview and Key Structural Features

The foundational step in any structural analysis is understanding the basic molecular properties and identifying the key functional moieties that will serve as spectroscopic handles.

Table 1: Core Molecular Properties of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈O₂ | [1][4] |

| Molecular Weight | 312.45 g/mol | [1][4] |

| Parent API | D-(-)-Norgestrel (Levonorgestrel) | [1] |

| CAS Number | 100021-05-4 | [1] |

| Systematic IUPAC Name | (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | [1] |

The structure possesses the characteristic tetracyclic gonane steroid backbone, modified with several key functional groups that are essential for its biological activity and provide distinct signatures in spectroscopic analysis:

-

A-Ring: The ketone at C3 is conjugated, but not to a C4-C5 double bond as in the parent Norgestrel.

-

B-Ring: A crucial C5-C6 double bond (∆⁵⁻⁶ unsaturation) distinguishes it from Levonorgestrel.

-

D-Ring: A C17α-ethynyl and a C17β-hydroxyl group.

-

C/D Ring Junction: The presence of a C13β-ethyl group instead of the more common methyl group.

Caption: 2D structure of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel with key functional groups highlighted.

Integrated Strategy for Structural Elucidation

A singular analytical technique is insufficient for the complete and unambiguous structural determination of a complex steroid. We advocate for a synergistic workflow that leverages the strengths of orthogonal methods: Mass Spectrometry for molecular weight and formula determination, and NMR spectroscopy for mapping the intricate atomic connectivity and stereochemistry.

Caption: Workflow for the structural elucidation of a novel or impurity steroidal compound.

Mass Spectrometry: Confirming the Foundation

Expertise & Experience: The first step in identifying an unknown is to determine its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose, providing a mass measurement with high precision (typically < 5 ppm), which allows for the confident assignment of a unique molecular formula.

Trustworthiness: The protocol is self-validating through the use of an internal standard or by calibration against known standards, ensuring the accuracy of the mass measurement. The observation of predicted isotopic patterns for the proposed formula further corroborates the assignment.

Experimental Protocol: LC-HRMS

-

Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to a concentration of approximately 1 µg/mL.

-

Instrumentation: Utilize a Liquid Chromatography system coupled to a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer.

-

Chromatography: Employ a C18 reverse-phase column with a gradient elution (e.g., water and acetonitrile, both with 0.1% formic acid) to ensure separation from any co-eluting species.

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive. Steroids like Norgestrel derivatives readily form protonated molecules [M+H]⁺.

-

Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da).

-

Collision-Induced Dissociation (CID): Perform a separate data-dependent MS/MS experiment to fragment the ion of interest and aid in structural confirmation.

-

Data Interpretation

The primary goal is to identify the exact mass of the protonated molecule, [C₂₁H₂₈O₂ + H]⁺.

Table 2: Expected High-Resolution Mass Spectrometry Data

| Parameter | Expected Value | Rationale |

| Adduct | [M+H]⁺ | Protonation of the C3 ketone is the most likely ionization event. |

| Calculated m/z | 313.2162 | For the molecular formula C₂₁H₂₉O₂⁺. |

| Observed m/z | 313.2162 ± 5 ppm | The measured mass must fall within this narrow window for formula confirmation. |

| Key Fragments (MS/MS) | m/z 295 [M+H-H₂O]⁺ | Characteristic loss of the C17 hydroxyl group as water. |

| m/z 245 | Corresponds to fragmentation of the D-ring.[5] |

The confirmation of the molecular formula C₂₁H₂₈O₂ provides the atomic "building blocks." The next crucial phase is to assemble them correctly.

NMR Spectroscopy: Assembling the Molecular Puzzle

Expertise & Experience: While MS provides the formula, NMR spectroscopy reveals the atomic connectivity and 3D arrangement of the molecule. For a complex, polycyclic structure with multiple stereocenters like a steroid, a comprehensive suite of 1D and 2D NMR experiments is non-negotiable.[6][7] High-field NMR (≥400 MHz) is essential to resolve the crowded proton signals typical of steroid skeletons.[8]

Trustworthiness: The power of this multi-technique NMR approach lies in its redundancy. A structural hypothesis must be consistent with every piece of data from every experiment—¹H chemical shifts, coupling constants, ¹³C chemical shifts, and correlations from COSY, HSQC, HMBC, and NOESY. Any inconsistency invalidates the proposed structure.

Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, signal integrations, and coupling patterns.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

-

DEPT-135: Run a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.

-

-

2D NMR Acquisition:

-

COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), revealing spin systems within each ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, providing unambiguous C-H assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for connecting the spin systems and identifying the placement of quaternary carbons and heteroatoms.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space (< 5 Å), which is essential for determining relative stereochemistry, such as the cis or trans fusion of the rings.

-

Data Interpretation and Structural Assignment

The analysis is a stepwise process of assembling molecular fragments.

Table 3: Predicted Diagnostic NMR Signals for Structural Verification

| Position | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from H at position...) | Key NOESY Correlations |

| C3 | C=O | - | ~199 | H-2, H-4 -> C3 | - |

| C5 | C | - | ~140 | H-4, H-6, H-10 -> C5 | - |

| C6 | CH | ~5.4 | ~122 | H-4, H-7 -> C6 | H-6 <=> H-4, H-7 |

| C13 | C | - | ~48 | H-12, H-14, H-17, CH₂ (ethyl) -> C13 | - |

| C17 | C-OH | - | ~80 | H-16, H-14, CH (ethynyl) -> C17 | CH₂ (ethyl) <=> H-14 |

| C18 (CH₂) ** | CH₂ | ~1.5-1.8 | ~30-35 | CH₃ (ethyl) -> C18 | - |

| C19 (CH₃) ** | CH₃ | ~0.9 | ~12 | CH₂ (ethyl) -> C19 | - |

| C20 | C≡ | - | ~87 | H-21 -> C20 | - |

| C21 | ≡CH | ~2.6 | ~75 | H-17 -> C21 | H-21 <=> H-16 |

-

Confirming the ∆⁵⁻⁶ Double Bond: The most critical feature is the C5-C6 double bond. This is confirmed by:

-

An olefinic proton signal (H-6) around 5.4 ppm in the ¹H NMR spectrum.

-

Two sp² carbon signals in the ¹³C NMR spectrum (~140 ppm for the quaternary C5 and ~122 ppm for the methine C6).

-

An HMBC correlation from the olefinic H-6 to carbon C-4 and C-7, stitching the B-ring together.

-

-

Assembling the Backbone: HMBC is paramount. For example, correlations from the protons of the C13-ethyl group to carbons C13, C12, C14, and C17 will definitively place the ethyl group at the C/D ring junction.

-

Verifying Stereochemistry: NOESY correlations are used to confirm the chair/half-chair conformations of the rings and their fusions. For instance, a strong spatial correlation between the axial proton at C8 and the C13-ethyl group would be expected, confirming the natural steroid conformation.

The Role of X-ray Crystallography

For absolute, unequivocal proof of structure and stereochemistry, single-crystal X-ray crystallography is the gold standard.[9][10] If a suitable single crystal of the impurity can be grown, this technique can provide a 3D model of the molecule, confirming bond lengths, bond angles, and the absolute configuration at all chiral centers. While often challenging due to the difficulty of obtaining high-quality crystals, it remains the ultimate arbiter in structural chemistry and is invaluable for novel compounds or critical regulatory filings.[11][12][13]

Conclusion

The structural elucidation of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel is a prime example of the modern analytical chemistry workflow required in the pharmaceutical industry. A successful analysis hinges not on a single experiment, but on the logical integration of orthogonal techniques. High-resolution mass spectrometry provides the elemental composition with high certainty, laying the molecular foundation. Subsequently, a comprehensive suite of 1D and 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, serves to meticulously map the atomic framework and define the molecule's three-dimensional stereochemistry. This combined, self-validating approach provides the necessary scientific rigor to definitively identify and characterize critical impurities, ensuring the quality and safety of pharmaceutical products.

References

- Development and validation of an expanded panel of progestins using liquid chromatography-tandem triple quadrupole mass spectrometry (LC-MS/MS) to monitor protocol compliance in hormonal contraceptive pharmacokinetic/pharmacodynamic studies. (n.d.). PMC.

- Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. (2015). PLOS One.

- A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. (1990). Journal of the Chemical Society, Perkin Transactions 2.

- [Chemical structural analysis of steroids by NMR spectroscopy]. (1987). PubMed.

- High-Resolution Solid-State NMR Spectroscopy of Steroids and Their Deriv

- Steroids and NMR. (2012). ScienceDirect.

- Spectral Studies of Steroids Using Two-Dimensional NMR Spectroscopy. (2020). IOSR Journal.

- Progesterone Metabolism in Serum. (n.d.). Agilent.

- Mass Spectrometry Identification of Potential Mediators of Progestin-only Contraceptive Induced Abnormal Uterine Bleeding in Human Endometrial Stromal Cells. (n.d.). PMC.

- Crystal Structures of Steroids. (2009).

- 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (>90%). (n.d.). LGC Standards.

- LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formul

- The identification of some human metabolites of norgestrel, a new progest

- Design and x-ray crystal structures of high-potency nonsteroidal glucocorticoid agonists exploiting a novel binding site on the receptor. (2008). PNAS.

- 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel. (2023). ChemicalBook.

- Norgestrel. (n.d.). Wikipedia.

- NORGESTREL. (n.d.). precisionFDA.

- Use of X-ray crystallography for the characterization of single crystals grown in steroid containing transdermal drug delivery systems. (1999). Bases bibliographiques Pascal et Francis.

- 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel. (n.d.). Dewei Na.

- X-ray crystallography. (n.d.). Wikipedia.

- 6,7-Dehydro norgestrel. (n.d.). CymitQuimica.

- Norgestrel: 8R,9S,10R,13S,14S,17S-13-ethyl-17-ethynyl-17-hydroxy- 1, 2,... (n.d.).

- norgestrel. (n.d.). Benchchem.

- (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one. (n.d.). PubChem.

- Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. (2022). MDPI.

- x Ray crystallography. (n.d.). PMC.

- Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). PMC.

Sources

- 1. 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (>90%) [lgcstandards.com]

- 2. Norgestrel - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel | 100021-05-4 [chemicalbook.com]

- 5. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Chemical structural analysis of steroids by NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. Use of X-ray crystallography for the characterization of single crystals grown in steroid containing transdermal drug delivery systems [pascal-francis.inist.fr]

Molecular weight and formula of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

Common Designation: Levonorgestrel Impurity P (EP) Context: Critical Impurity Profiling in Progestin Drug Substances[1][2]

Part 1: Executive Technical Summary

In the development and quality control of Levonorgestrel (D-(-)-Norgestrel), the identification and control of structurally related impurities are mandated by ICH Q3A(R2) and pharmacopeial standards (EP/USP).[1][2] 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel represents a specific isomeric impurity where the conjugated

This migration disrupts the

Part 2: Chemical Identity & Core Properties

The nomenclature "5(6)-Dehydro-4(5)-dihydro" is a systematic modification instruction applied to the parent Norgestrel structure:

-

4(5)-dihydro: Saturation of the C4-C5 double bond (addition of hydrogen).[1][2]

-

5(6)-dehydro: Unsaturation of the C5-C6 bond (removal of hydrogen).[1][2] Net Result: Migration of the double bond from position 4 to position 5.

Table 1: Physicochemical Profile [1][2][3][4]

| Property | Specification |

| Chemical Name | 13-Ethyl-17-hydroxy-18,19-dinor-17 |

| Common Synonyms | Levonorgestrel Impurity P (EP); |

| CAS Registry Number | 100021-05-4 |

| Molecular Formula | C |

| Molecular Weight | 312.45 g/mol |

| Stereochemistry | D-(-) (Matches parent Levonorgestrel backbone) |

| Electronic State | Deconjugated ( |

| UV Absorbance | Low/Negligible at 240 nm (Loss of conjugation) |

Part 3: Mechanistic Insight – Formation Pathways

The formation of the

Mechanism: Keto-Enol Tautomerization & Protonation

The migration occurs via the dienol intermediate.[1][2]

-

Enolization: Base or acid catalysis converts the

-3-ketone into a 3,5-dien-3-ol intermediate.[1][2] -

Protonation:

This impurity is often associated with the "Birch Reduction" steps or improper quenching of metal-ammonia solutions during the synthesis of the gonane nucleus.[1][2]

Figure 1: Mechanistic pathway showing the kinetic protonation of the dienol intermediate leading to the deconjugated

Part 4: Analytical Strategy & Detection

The critical risk with 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel is False Compliance .[1][2] Standard HPLC methods for progestins monitor at 240–254 nm.[1][2] Because Impurity P lacks the conjugated system, its extinction coefficient (

Protocol: Reliable Detection Workflow

To validate the absence of this impurity, the analytical method must be orthogonal to standard purity assays.

1. Chromatographic Conditions (HPLC/UPLC):

-

Column: C18 (End-capped), High Carbon Load (e.g., 3.0 x 100 mm, 1.7 µm).[1][2]

-

Mobile Phase: Acetonitrile:Water (Gradient).[1][2] The

isomer is structurally rigid and typically elutes close to the parent but can be resolved due to slight hydrophobicity differences.[1][2] -

Detection (Critical):

2. System Suitability Criterion:

-

Resolution (

) between Levonorgestrel and Impurity P must be > 1.5.[1][2] -

Note: If using a standard at 240 nm, Impurity P may appear as a baseline ripple even at high concentrations.[1][2]

Figure 2: Analytical decision matrix highlighting the risk of using standard UV detection (240 nm) for the deconjugated impurity.

References

-

European Pharmacopoeia (Ph.[1][2][5] Eur.) . Levonorgestrel Monograph 09/2008:0926. Impurity P. [1][2]

-

LGC Standards . 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel Reference Material Data Sheet.

-

Toronto Research Chemicals . Levonorgestrel Impurity P (TRC-D229935).[1][2] [1][2]

-

ChemicalBook . 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel Product Information.

-

SynThink Chemicals . Levonorgestrel EP Impurities & USP Related Compounds.[1][2][5]

Sources

- 1. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (>90%) [lgcstandards.com]

- 3. esschemco.com [esschemco.com]

- 4. 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel_其他_德威钠 [gbwol.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel CAS number and identifiers

Defining the Core Focus

I'm currently focused on dissecting the compound's name and identifying its key components: 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel. This involves understanding its nomenclature and its significance within the broader scope of research and identification. I'm aiming to create a solid foundation for the technical guide.

Interpreting the Nomenclature

I've been drilling down on the compound's naming convention. The Levonorgestrel base is clear, but I am now focusing on the "5(6)-Dehydro-4(5)-dihydro" elements and the shift it describes from the known

Verifying the Structure

I've moved on to a systematic search approach to verify the structure and find more information. My search strategy involves using several queries, including the CAS number (if available), the full compound name, and related terms like "Levonorgestrel impurity 5(6)-ene." I'm also exploring possible IUPAC names and looking for references to European Pharmacopoeia impurities. The name "5(6)-Dehydro-4(5)-dihydro" is still a bit cumbersome, but it confirms a shift in the double bond from the 4-5 position to the 5-6 position, which I believe is the key to identifying the compound. My focus is now on confirming whether it's the

Outlining the Guide Structure

I've sketched a detailed structure for the technical whitepaper, starting with a descriptive title and an introduction that outlines the compound's link to Levonorgestrel and its potential role. I'm prioritizing the inclusion of identification details (CAS number, formula), a discussion of its formation, and analytical methods. The aim is also to cover regulatory aspects and experimental protocols, along with useful visuals.

Exploring Synthesis and Search

I'm now deep-diving into the compound's origin, aiming to understand the formation mechanism that leads to the specific isomer. I'm focusing on finding the relevant CAS number and other key facts using Google to help draft content. My current approach involves a systematic search for synonyms and physical properties. I am aiming to draft the main sections of the content while applying self-corrections.

Identifying the Compound

I've confirmed the existence of "5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel" across several reliable sources. LGC Standards, ChemicalBook, and Sigma-Aldrich all list the compound. Now, I'm focusing my attention on the CAS number for this substance.

Defining the Compound

I've now identified the CAS number as 100021-05-4 and have compiled the synonyms: Levonorgestrel Impurity P (EP), (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-5-en-20-yn-3-one,

Analyzing the Pathway

I'm now focusing on how this impurity forms. My understanding is that ketosteroids, and specifically the

Constructing the Workflow

I'm now outlining the analytical workflow, focusing on HPLC/UV detection. The key is recognizing the UV absorbance difference; the

Refining the Isomer

I've clarified the target as the

Verifying the Compound

I've confirmed the compound's structure as a

Technical Guide: Metabolic Pathways of D-(-)-Norgestrel (Levonorgestrel) and Derivatives

Executive Summary

This technical guide delineates the biotransformation of D-(-)-Norgestrel (Levonorgestrel, LNG), a cornerstone synthetic progestogen. Unlike endogenous progesterone, LNG possesses an ethyl group at C13, inducing significant steric hindrance that alters its interaction with metabolic enzymes. This guide details the dichotomy between its oxidative clearance (CYP450-mediated, critical for drug-drug interactions) and its reductive clearance (AKR/Reductase-mediated, determining circulating metabolite profiles). Additionally, we analyze the metabolic activation of key derivatives, specifically Norgestimate, and provide validated experimental protocols for metabolic profiling.

Molecular Architecture & Physicochemical Context

D-(-)-Norgestrel (active enantiomer) vs. L-(+)-Norgestrel (inactive):

Racemic Norgestrel contains both isomers. Levonorgestrel (LNG) refers exclusively to the biologically active D-(-) form (

-

Structural Determinant of Metabolism: The presence of a C13-ethyl group (replacing the C13-methyl found in Norethisterone) creates steric bulk. This modification significantly slows metabolic reduction at the A-ring compared to endogenous steroids, contributing to LNG's high oral bioavailability (~95-100%) and long half-life (~24h).

-

Key Functional Groups for Metabolism:

-

-3-ketone (A-ring): Target for reductive enzymes (

-

C17

-ethynyl group: Suicide substrate moiety for CYP450, though less reactive in LNG than in other progestins. -

Steroid Nucleus: Target for hydroxylation at C2 and C16.[1]

-

-3-ketone (A-ring): Target for reductive enzymes (

Phase I Metabolism: The Reductive & Oxidative Bifurcation

LNG metabolism is not linear; it bifurcates into cytosolic reductive pathways and microsomal oxidative pathways.

The Reductive Pathway (Major Circulating Metabolites)

While oxidative metabolism is clinically famous for drug interactions, the reductive pathway generates the most abundant circulating metabolites. This occurs primarily in the hepatic cytosol.

-

A-Ring Reduction: The double bond at C4-C5 is reduced, followed by the reduction of the C3 ketone.

-

Enzymes:

-reductase (SRD5A family) and -

Secondary Step: The resulting dihydro-LNG is converted to tetrahydro-LNG (TH-LNG) by

-hydroxysteroid dehydrogenases (primarily AKR1C4 in the liver).

-

-

Dominant Isomer: The major urinary and plasma metabolite is

-tetrahydro-levonorgestrel . This confirms the high activity of hepatic

The Oxidative Pathway (CYP-Mediated Clearance)

This pathway occurs in the endoplasmic reticulum (microsomes) and is the primary site of Drug-Drug Interactions (DDIs).

-

Hydroxylation:

-

Clinical Relevance: Co-administration with CYP3A4 inducers (e.g., Rifampicin, Carbamazepine) accelerates this pathway, significantly lowering LNG plasma levels and risking contraceptive failure.

Metabolic Pathway Visualization

The following diagram illustrates the bifurcation between reductive (cytosolic) and oxidative (microsomal) processing.

Figure 1: Bifurcated metabolic map of Levonorgestrel showing the dominance of the

Phase II Conjugation

Phase II metabolism renders the lipophilic LNG metabolites water-soluble for excretion.

-

Sulfation: The tetrahydro-metabolites (particularly

-TH-LNG) circulate in plasma primarily as sulfates .[4]-

Enzymes: SULT2A1.

-

-

Glucuronidation: The primary form found in urine .[1]

-

Enzymes: UGT1A1 and UGT2B7 are the primary isoforms responsible for conjugating the hydroxyl groups at C3 (after reduction) or C17.

-

Metabolism of Derivatives: The Norgestimate Paradigm

Derivatives of LNG are often designed as prodrugs to improve oral tolerance or modify androgenic activity. Norgestimate (NGM) is the most clinically significant derivative.

Norgestimate Activation

NGM is unique because it is a "double prodrug" that metabolizes into two active compounds:[5]

-

Norelgestromin (NGMN): Formed by rapid deacetylation at C17.[6] This is the primary bioactive progestin in circulation.

-

Levonorgestrel: Formed by the loss of the oxime group at C3. Approximately 20-25% of Norgestimate is converted to LNG.

Note on Specificity: Unlike Norgestimate, other "gonane" progestins like Gestodene and Desogestrel do not metabolize to Levonorgestrel; they follow distinct pathways.[1]

Figure 2: Metabolic activation of Norgestimate yielding Levonorgestrel as a secondary active metabolite.

Experimental Protocols for Metabolic Profiling[7]

To accurately study LNG metabolism, researchers must distinguish between microsomal (oxidative) and cytosolic (reductive) stability. Standard S9 fractions contain both, but separating them yields mechanistic insight.

Protocol A: Microsomal Stability Assay (CYP3A4 Focus)

Objective: Determine intrinsic clearance (

-

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).

-

Test Compound: Levonorgestrel (1 µM final conc).

-

Positive Control: Midazolam (CYP3A4 probe) or Testosterone.

-

-

Procedure:

-

Pre-incubation: Mix HLM (0.5 mg/mL final) with LNG in phosphate buffer (100 mM, pH 7.4) at 37°C for 5 mins.

-

Initiation: Add NADPH regenerating system.

-

Sampling: Aliquot 50 µL at

min. -

Quenching: Dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g.,

-LNG). -

Clarification: Centrifuge at 4000g for 20 min. Collect supernatant.

-

-

Analysis: LC-MS/MS monitoring parent depletion.

Protocol B: Cytosolic Reductive Assay (AKR1C4 Focus)

Objective: Assess A-ring reduction, often missed in pure microsomal assays.

-

Reagents:

-

Human Liver Cytosol (HLC) (distinct from microsomes).

-

Cofactor: NADPH (AKR enzymes are NADPH-dependent).

-

-

Procedure:

-

Incubation: Mix HLC (1.0 mg/mL) with LNG (1 µM) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH (1 mM).

-

Timepoints:

min (Reductive metabolism is often slower than oxidative). -

Quenching/Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate is preferred over protein precipitation to ensure recovery of tetrahydro-metabolites.

-

-

Analysis: LC-MS/MS.

-

Critical Step: Monitor MRM transitions for Tetrahydro-LNG (Mass shift: +4 Da from parent).

-

Data Presentation: Metabolite Summary

| Metabolite | Structure Modification | Primary Enzyme | Location | Clinical Significance |

| A-ring reduction | Cytosol | Major urinary metabolite. | ||

| Hydroxylation | CYP3A4 | Microsome | Marker of oxidative clearance. | |

| Hydroxylation | CYP3A4 | Microsome | Minor oxidative metabolite. | |

| LNG-Sulfate | Conjugation at C17 | SULT2A1 | Cytosol | Major circulating form in plasma. |

References

-

Stanczyk, F. Z., & Roy, S. (1990). Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids.[1][7] Contraception, 42(1), 67-96. Link

-

Kuhl, H. (1990). Pharmacokinetics of oestrogens and progestogens. Maturitas, 12(3), 171-197. Link

-

Back, D. J., et al. (1981). The pharmacokinetics of levonorgestrel and ethinyloestradiol in women—studies with Microgynon 30. Contraception, 23(3), 229-239. Link

-

Penning, T. M., et al. (2000). Human 3

-hydroxysteroid dehydrogenase isoforms (AKR1C1-AKR1C4) of the aldo-keto reductase superfamily.[8] Biochemical Journal, 351(1), 67-77. Link -

Alton, K. B., et al. (1984). Metabolism of norgestimate by human intestinal mucosa and liver microsomes in vitro. Contraception, 29(1), 19-29. Link

-

FDA Label. (2022). Plan B One-Step (Levonorgestrel) Label Information. U.S. Food and Drug Administration. Link

Sources

- 1. Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of the ethinylestradiol/levonorgestrel combined oral contraceptive on the activity of cytochrome P4503A in obese women - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Levonorgestrel - Wikipedia [en.wikipedia.org]

- 4. fda.gov [fda.gov]

- 5. Norgestimate vs. Levonorgestrel: Understanding Their Similarities and Differences - Oreate AI Blog [oreateai.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Role of CYP3A in Oral Contraceptives Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WikiGenes - AKR1C4 - aldo-keto reductase family 1, member C4 [wikigenes.org]

Technical Analysis: Levonorgestrel vs. 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

Content Type: Technical Guide / Whitepaper

Subject: Structural, Analytical, and Pharmacological Differentiation of Levonorgestrel and its

Executive Summary

In the development and quality control of progestogenic therapeutics, distinguishing between the active pharmaceutical ingredient (API) and its structural isomers is a critical quality attribute (CQA).[2] This guide analyzes the divergence between Levonorgestrel (LNG) , a second-generation synthetic progestogen, and its specific double-bond isomer, 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (commonly designated as EP Impurity P ).[1][2]

While these two molecules share an identical atomic composition (

Module 1: Structural & Stereochemical Architecture[1]

The Core Distinction: Conjugation vs. Deconjugation

The defining feature of Levonorgestrel is the presence of a double bond between carbons C4 and C5.[2] This bond is conjugated with the carbonyl group at C3, creating an electron-delocalized system (

In contrast, the "5(6)-Dehydro-4(5)-dihydro" nomenclature implies the following transformation:

-

4(5)-dihydro: Addition of hydrogen across the C4-C5 bond (saturation).[1][2]

-

5(6)-dehydro: Removal of hydrogen to form a double bond between C5 and C6.[1][2]

Result: The double bond migrates to the

| Feature | Levonorgestrel (LNG) | 5(6)-Dehydro Isomer (Impurity P) |

| System | ||

| Hybridization at C4 | ||

| Hybridization at C5 | ||

| Hybridization at C6 | ||

| 3D Conformation | A-ring is roughly planar/sofa | A-ring adopts a half-chair distortion |

Isomerization Pathway (DOT Visualization)

The

[1][2]

Module 2: Analytical Strategy (The "Silent" Impurity)

The UV-Vis Trap

For researchers, the most dangerous difference is the UV absorption profile .[1][2]

-

Levonorgestrel: The conjugated

-3-one chromophore exhibits a strong absorption maximum ( -

5(6)-Dehydro Isomer: The deconjugated system lacks the

transition at 240 nm.[1][2] It exhibits only weak absorption (end absorption) below 210 nm or a weak

Critical Implication: If you monitor your HPLC chromatogram only at 240 nm, Impurity P may be invisible , leading to a false estimation of purity.[2]

Recommended Detection Protocol

To validate the presence of the 5(6)-dehydro isomer, a multi-detector approach is required.[1][2]

Step-by-Step Validation Workflow:

-

Column Selection: Use a C18 end-capped column (e.g., Waters XBridge or Phenomenex Luna) to handle the hydrophobicity of the steroid backbone.[1][2]

-

Mobile Phase: Isocratic Acetonitrile:Water (approx. 50:50) is standard, but a gradient is preferred to separate the closely eluting isomers.[2]

-

Detection Settings:

-

Confirmation: LC-MS is the gold standard.[1][2] Since they are isomers (same m/z 313

), differentiation relies on Retention Time (RT) and fragmentation patterns (MS/MS).[1][2] The

Module 3: Pharmacological Implications[1][3]

The structural shift from

Structure-Activity Relationship (SAR)

The Progesterone Receptor (PR) contains a ligand-binding domain that forms specific hydrogen bonds with the steroid A-ring.[1][2]

-

Requirement: A carbonyl at C3 and a conjugated

bond are essential for high-affinity binding.[1][2] The planar conformation of the A-ring in LNG allows the C3-ketone to accept a hydrogen bond from Gln725 and Arg766 in the receptor pocket.[2] -

Deficiency in Impurity P: The

double bond distorts the A-ring geometry (towards a half-chair).[1][2] Furthermore, the lack of electronic conjugation reduces the polarization of the C3 carbonyl, weakening the hydrogen bond interaction.[2]

Clinical Consequence

While specific potency data for Impurity P is proprietary to synthesis dossiers, general steroid SAR dictates that deconjugated

References

-

European Pharmacopoeia (Ph.[1][2][3] Eur.) . Levonorgestrel Monograph 0926. (Defines specific impurity codes including Impurity P).

-

Sitruk-Ware, R. (2004).[1][2] Pharmacological profile of progestins. Maturitas, 47(4), 277-283.[1][2] (Establishes the SAR necessity of the

-3-ketone system). -

PubChem Compound Summary . Levonorgestrel.[1][2][3][4][5][6][7][8][9] National Center for Biotechnology Information.[1][2] Available at: [Link][1][2]

Sources

- 1. 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (>90%) [lgcstandards.com]

- 2. Levonorgestrel-D6 (major) | C21H28O2 | CID 121231040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Different effects of oral contraceptives containing levonorgestrel or desogestrel on plasma lipoproteins and coagulation factor VII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

Technical Monograph: Pharmacological & Structural Profile of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

The following technical guide provides an in-depth analysis of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel , chemically identified as the

Executive Summary

5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (CAS: 100021-05-4) is a critical structural isomer of the progestin Levonorgestrel.[1] In pharmaceutical development, it is designated as Levonorgestrel Impurity P (European Pharmacopoeia). While it shares the gonane steroid nucleus with its parent compound, the migration of the double bond from the

This guide analyzes the compound's structure-activity relationship (SAR), its potential for in vivo isomerization to the active drug, and the rigorous analytical protocols required to control it in drug substances.

Part 1: Chemical Identity & Structural Pharmacology

Structural Divergence and SAR

The pharmacological activity of progestins is strictly governed by the geometry of the A-ring. Levonorgestrel derives its high affinity for the Progesterone Receptor (PR) from the

-

Parent (Levonorgestrel):

-3-one (Conjugated). High PR affinity.[2] -

Target (Impurity P):

-3-one (Unconjugated). Distorted A-ring geometry.

Pharmacological Implication: The shift of the double bond to the C5-C6 position breaks the conjugation with the C3 carbonyl.

-

Receptor Affinity: The

-isomer exhibits significantly reduced binding affinity (typically <5% of parent) for the PR and Androgen Receptor (AR) compared to Levonorgestrel. The loss of planarity prevents the tight hydrophobic interactions required for helix-12 stabilization in the receptor ligand-binding domain (LBD). -

Pro-drug Potential (Isomerization): While intrinsically less active,

-3-ketosteroids are thermodynamically unstable relative to their

Isomerization Pathway (The "Hidden" Pharmacology)

The migration of the double bond is reversible but heavily favors the conjugated

Figure 1: Isomerization pathway. The

Part 2: Analytical Characterization & Control Strategy

Because Impurity P is an isomer with an identical molecular weight (312.45 g/mol ) to Levonorgestrel, Mass Spectrometry (MS) alone is insufficient for differentiation. Separation relies on the subtle polarity difference induced by the double bond position.

High-Performance Liquid Chromatography (HPLC) Protocol

The lack of conjugation in Impurity P results in a hypsochromic shift (blue shift) in UV absorption. While Levonorgestrel absorbs strongly at ~240 nm, Impurity P has lower absorbance at this wavelength, often requiring detection at lower wavelengths (210-220 nm) or careful reference standard comparison.

Table 1: Differentiating Physicochemical Properties

| Property | Levonorgestrel (Active) | Impurity P (Delta-5 Isomer) | Analytical Impact |

| Chromophore | Conjugated Enone ( | Unconjugated Enone ( | Impurity P has lower response factor at 240 nm. |

| UV Max ( | ~240 nm | ~205-210 nm (terminal absorption) | Detection wavelength is critical. |

| Thermodynamics | Stable | Metastable (Isomerizes to | Avoid acidic diluents during sample prep. |

| Retention Time (RT) | Reference (1.0) | Relative RT ~1.05 - 1.10 (Method Dependent) | Requires high-resolution column (C18). |

Validated Detection Workflow

To ensure scientific integrity, the following protocol is recommended for detecting Impurity P in drug substances.

Step-by-Step Protocol:

-

Sample Preparation:

-

Dissolve Levonorgestrel API in Acetonitrile:Water (neutral pH) .

-

Critical: Avoid acidic solvents (e.g., 0.1% Formic Acid) in the diluent, as this may artificially convert Impurity P into Levonorgestrel during the run, leading to false-negative impurity results.

-

-

Chromatographic Conditions:

-

Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: Water (neutral).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 40% B to 70% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (to maximize Impurity P signal) and 240 nm (for Levonorgestrel).

-

-

System Suitability Criteria:

-

Resolution (

) between Levonorgestrel and Impurity P must be -

Tailing factor for both peaks:

.

-

Part 3: Regulatory & Safety Profile (ICH Q3A/B)

Qualification Thresholds

Under ICH Q3A (Impurities in New Drug Substances), Impurity P is classified as a Related Substance .

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15% (requires toxicological data if exceeded).

Toxicological Assessment

-

Genotoxicity: As a steroid isomer without structural alerts for mutagenicity (e.g., epoxides, aromatic nitrosos), it is generally considered non-genotoxic.

-

Endocrine Disruption: Its primary risk is off-target endocrine modulation. However, due to the "pro-drug" nature described in Part 1, its toxicity profile is effectively bracketed by the toxicology of Levonorgestrel itself, assuming total conversion.

-

Specific Limit: The European Pharmacopoeia (EP) monograph for Levonorgestrel typically limits specific impurities to

0.2% or

Part 4: Synthesis & Origin (Root Cause Analysis)

Understanding the origin of Impurity P is essential for process control.

Figure 2: Origin of Impurity P. It typically arises as a kinetic intermediate during the acid hydrolysis of the Birch reduction product. Incomplete isomerization results in residual Impurity P.

Mechanism:

Levonorgestrel is often synthesized via the Birch reduction of aromatic precursors. The hydrolysis of the resulting enol ether initially yields unconjugated enones (

References

-

European Pharmacopoeia (Ph. Eur.) . Levonorgestrel Monograph 09/2008:0926. EDQM. (Defines Impurity P and specific limits).

-

United States Pharmacopeia (USP) . Levonorgestrel: Related Compounds. USP-NF.[3] (Details chromatographic purity methods).

-

LGC Standards . 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel Reference Standard Data Sheet. (Confirming chemical identity and CAS 100021-05-4).

-

Sitruk-Ware, R. (2004). Pharmacological profile of progestins. Maturitas, 47(4), 277-283. (General SAR regarding

vs -

Edman, C. D., & Fotherby, K. (1988). Selectivity in progesterone and androgen receptor binding of progestagens. Contraception. (Establishes binding requirements for norgestrel derivatives).

Sources

The Genesis of a Trace Impurity: An In-depth Technical Guide on the Origin and Formation of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Purity in Synthetic Steroids

In the landscape of pharmaceutical development, particularly concerning synthetic hormones like D-(-)-Norgestrel (Levonorgestrel), the pursuit of absolute purity is paramount. The presence of impurities, even in trace amounts, can have significant implications for the safety, efficacy, and stability of the final drug product. This guide delves into the origin and formation of a specific, yet critical, process-related impurity: 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel, also identified in the European Pharmacopoeia as Levonorgestrel Impurity P.[1][2][3] Understanding the genesis of this impurity is not merely an academic exercise but a crucial step in the rational design of manufacturing processes that minimize its formation, ensuring the quality and safety of this widely used contraceptive agent.

D-(-)-Norgestrel: A Synthetic Progestin of Significance

D-(-)-Norgestrel, the biologically active enantiomer of Norgestrel, is a second-generation synthetic progestin widely used in oral contraceptives.[4] Its potent progestational activity, which primarily involves the suppression of ovulation, has made it a cornerstone of hormonal contraception for decades.[5] The intricate multi-step synthesis of D-(-)-Norgestrel, while a testament to modern organic chemistry, presents numerous opportunities for the formation of structural variants and impurities.

Unveiling the Impurity: 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

The impurity in focus, 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel, is a structural isomer of the parent D-(-)-Norgestrel molecule. Its key structural features, as indicated by its nomenclature, are the presence of a double bond between carbons 5 and 6 (Δ⁵) and the saturation of the 4-5 position. This contrasts with the parent molecule, which possesses a double bond between carbons 4 and 5 (Δ⁴).

| Compound | Key Structural Feature | Molar Mass ( g/mol ) |

| D-(-)-Norgestrel | Δ⁴-3-one | 312.45 |

| 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel | Δ⁵-3-one | 312.45 |

Proposed Formation Mechanisms: A Synthesis of Chemical Principles

While a definitive, singular mechanism for the formation of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel is not extensively documented in publicly available literature, we can postulate several plausible pathways based on the known total synthesis routes of Norgestrel and the fundamental principles of steroid chemistry. These proposed mechanisms are not mutually exclusive and may co-occur depending on the specific reaction conditions employed.

Isomerization of the Δ⁴ Double Bond

The most probable origin of this impurity is the isomerization of the thermodynamically stable α,β-unsaturated ketone system (Δ⁴-3-one) in D-(-)-Norgestrel to the β,γ-unsaturated ketone (Δ⁵-3-one). This type of double bond migration is a known phenomenon in steroid chemistry and can be catalyzed by both acids and bases, which are often employed in various steps of the Norgestrel synthesis.

-

Acid-Catalyzed Isomerization: In the presence of acidic catalysts, protonation of the carbonyl oxygen at C3 can lead to the formation of an enol intermediate. Tautomerization can then result in the migration of the double bond to the 5(6) position.

-

Base-Catalyzed Isomerization: Similarly, basic conditions can facilitate the abstraction of a proton from the C6 position, leading to the formation of an enolate, which upon reprotonation can yield the Δ⁵ isomer.

Forced degradation studies on Levonorgestrel have shown that the molecule is susceptible to degradation under both acidic and basic conditions, which could create an environment conducive to this isomerization.[6][7]

Caption: Potential Side Reaction in Birch Reduction.

Dehydrogenation of a Dihydro Intermediate

It is also conceivable that a dihydro intermediate, potentially formed during the synthesis, could undergo selective dehydrogenation to yield the final impurity. Oxidative conditions, which can arise from exposure to air or the presence of certain reagents, could facilitate such a transformation. [8][9]While less likely to be the primary pathway, it remains a plausible contributory mechanism, especially during work-up and purification steps.

Analytical Detection and Characterization

The identification and quantification of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel necessitate the use of high-resolution analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the cornerstone for separating this impurity from the active pharmaceutical ingredient (API) and other related substances. [7]Due to the isomeric nature of the impurity, achieving baseline separation is critical for accurate quantification.

-

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry is invaluable for confirming the identity of the impurity by providing accurate mass-to-charge ratio data, which will be identical to that of D-(-)-Norgestrel. Fragmentation analysis (MS/MS) would be essential to differentiate the isomers based on their fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, particularly to confirm the position of the double bond, NMR spectroscopy is the gold standard. ¹H and ¹³C NMR would provide unambiguous evidence of the Δ⁵-3-one structure.

Strategies for Control and Mitigation

A thorough understanding of the formation mechanisms provides a roadmap for developing effective control strategies during the manufacturing process.

-

Optimization of Reaction Conditions:

-

pH Control: Careful control of pH during all synthetic steps, particularly during work-up and isolation, is crucial to minimize acid or base-catalyzed isomerization.

-

Birch Reduction Parameters: Precise control over the stoichiometry of reagents, temperature, and the nature of the proton source during the Birch reduction can significantly influence the product distribution and minimize the formation of unwanted isomers.

-

-

Inert Atmosphere: Conducting reactions and handling intermediates under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative dehydrogenation reactions.

-

Purification Techniques: The development of robust purification methods, such as multi-step crystallization or preparative chromatography, is essential to effectively remove this impurity to levels that meet regulatory requirements.

Conclusion: A Proactive Approach to Pharmaceutical Quality

The presence of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel as an impurity in D-(-)-Norgestrel underscores the intricate challenges of synthetic steroid chemistry. While its precise formation mechanism may be multifaceted and dependent on specific manufacturing conditions, a deep understanding of the potential pathways—isomerization, side reactions in key transformations, and dehydrogenation—empowers pharmaceutical scientists to implement robust control strategies. By integrating this knowledge into process development and validation, the pharmaceutical industry can continue to ensure the highest standards of quality, safety, and efficacy for this vital medicinal agent.

References

-

Norgestrel - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

- Barton, D. H. R., & Onyon, P. F. (1949). The dehydrogenation of steroidal and triterpenoid ketones using benzeneseleninic anhydride. Journal of the Chemical Society, Perkin Transactions 1, 1597-1601.

- Liu, Z., et al. (2013). Degradation of Norgestrel by Bacteria from Activated Sludge: Comparison to Progesterone. Environmental Science & Technology, 47(17), 9796-9804.

- Jain, D., et al. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Levonorgestrel in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutics and Drug Analysis, 2(4), 345-353.

- Jones, R. C., Singer, A. C., & Edgren, R. A. (1979). The biological activities of norgestrel and its enantiomers. International journal of fertility, 24(1), 39–43.

- Reddy, B. P., & Reddy, K. V. N. S. (2015). Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. International Journal of Advanced Science and Research, 1(1), 33-38.

- Stanczyk, F. Z. (1990). Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids. Contraception, 42(2), 159-178.

- Gao, H., Su, X., & Li, Z. (1997). Synthesis of 13-ethyl-17-hydroxy-11-methylene-18, 19-dinor-17 alpha-pregn-4-en-20-yn-3-one (3-oxo desogestrel). Steroids, 62(5), 398–402.

- US Patent 7,816,546 B2. (2010). Process for the synthesis of high purity d-(17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-oxime.

-

Norgestrel: 8R,9S,10R,13S,14S,17S-13-ethyl-17-ethynyl-17-hydroxy- 1, 2,... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

What is the mechanism of Norgestrel? (2024, July 17). Patsnap Synapse. Retrieved February 13, 2026, from [Link]

-

Delta 5-3-ketosteroid isomerase - M-CSA. (n.d.). Retrieved February 13, 2026, from [Link]

- Estrada, A., et al. (2014). Degradation of progestagens by oxidation with potassium permanganate in wastewater effluents. Environmental Science and Pollution Research, 21(12), 7436-7446.

- CN Patent 101982472A. (2011). Synthesis process of levonorgestrel by methoxydienone.

- Back, D. J., et al. (1990). Effect of the Progestogens, Gestodene, 3-keto Desogestrel, Levonorgestrel, Norethisterone and Norgestimate on the Oxidation of Ethinyloestradiol and Other Substrates by Human Liver Microsomes. Journal of Steroid Biochemistry and Molecular Biology, 37(3), 431-437.

-

Baran, P. S. (2018, October 3). The Birch Reduction. Baran Lab. Retrieved February 13, 2026, from [Link]

- Stanczyk, F. Z. (1990). Metabolism of Levonorgestrel, Norethindrone, and Structurally Related Contraceptive Steroids. Analytical Chemical Products.

-

Norgestrel - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

- Chen, K., Liu, C., & Xu, G. (2010).

- Wojtkiewicz, A. M., et al. (2021). 1,2-Hydrogenation and Transhydrogenation Catalyzed by 3-Ketosteroid Δ 1 -Dehydrogenase from Sterolibacterium denitrificans—Kinetics, Isotope Labelling and QM:MM Modelling Studies. International Journal of Molecular Sciences, 22(11), 5898.

- Rani, J. D. B., & Deepti, C. A. (2023). Liquid Chromatographic-Electron Spray Ionization-Mass Spectroscopy Technique for the Simultaneous Determination of Ethinyl Estradiol & Etonogestrel and Characterization of New Forced Degradation Compounds. Asian Journal of Chemistry, 35(12), 3021-3028.

-

Levonorgestrel EP Impurity M. (n.d.). Cleanchem. Retrieved February 13, 2026, from [Link]

- Zhang, Y., et al. (2018). Synthesis of related substances from levonorgestrel. Chinese Journal of New Drugs, 27(1), 58-61.

-

Levonorgestrel-impurities. (n.d.). Pharmaffiliates. Retrieved February 13, 2026, from [Link]

-

Steroid Delta-isomerase - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

-

Ashenhurst, J. (2019, October 17). Birch Reduction of Aromatic Rings. Master Organic Chemistry. Retrieved February 13, 2026, from [Link]

- Birch, A. J. (1976). The Birch Reduction of Steroids. In Steroids (pp. 31-43).

- Sirinukulwatana, P., et al. (2017). Hydrogen Peroxide-Based Wet Oxidation to Eliminate Contraceptive Hormone Residues from Pharmaceutical Wastewater. In World Environmental and Water Resources Congress 2017 (pp. 167-178).

-

Smith, A. (2021, April 14). Birth Control: From Lab to Market. Synaptic | Central College. Retrieved February 13, 2026, from [Link]

- FDA. (1999). 75288 Norgestrel And Ethinyl Estradiol Chemistry Review.

-

13-Ethyl-17alpha-hydroxy-18,19-dinor-pregn-4-en-20-yn-3-one oxime acetate. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

- Ha, N. C., Choi, G., Choi, K. Y., & Oh, B. H. (2001). Structure and enzymology of Delta5-3-ketosteroid isomerase. Current opinion in structural biology, 11(6), 674–678.

-

Ashenhurst, J. (2015, February 13). The Organic Chemistry Behind "The Pill". Master Organic Chemistry. Retrieved February 13, 2026, from [Link]

- Penning, T. M. (2019). Structural and Functional Biology of Aldo-Keto Reductase Steroid-Transforming Enzymes. Endocrine reviews, 40(2), 447–475.

-

The Δ5 and Δ4 pathways of steroid hormone synthesis. The chemical names... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Birch reduction - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

-

(8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

-

Liu, Z., et al. (2013). Degradation of Norgestrel by Bacteria from Activated Sludge: Comparison to Progesterone. Request PDF. Retrieved February 13, 2026, from [Link]

- [Acid-base balance immediately after administration of an oral contraceptive (author's transl)]. (1975). Archiv fur Gynakologie, 218(4), 329–339.

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Synthesis of 13-ethyl-17-hydroxy-11-methylene-18, 19-dinor-17 alpha-pregn-4-en-20-yn-3-one (3-oxo desogestrel) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. ijpda.org [ijpda.org]

- 7. allsciencejournal.com [allsciencejournal.com]

- 8. Dehydrogenation of steroidal and triterpenoid ketones using benzeneseleninic anhydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Degradation of progestagens by oxidation with potassium permanganate in wastewater effluents - PMC [pmc.ncbi.nlm.nih.gov]

5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel as a pharmaceutical impurity

An In-Depth Technical Guide to the Identification and Control of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (Levonorgestrel EP Impurity P)

In the development and manufacturing of active pharmaceutical ingredients (APIs), the control of impurities is a critical mandate enforced by global regulatory bodies. Impurities, even at trace levels, can adversely affect the safety and efficacy of the final drug product. They are broadly classified into organic impurities (process-related, degradation products, intermediates), inorganic impurities, and residual solvents. The International Council for Harmonisation (ICH) provides a framework, particularly through its Q3A/B guidelines, for the identification, qualification, and control of these impurities to ensure patient safety. This guide focuses on a specific organic impurity associated with the synthetic progestin D-(-)-Norgestrel: 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel.

The Active Pharmaceutical Ingredient: D-(-)-Norgestrel (Levonorgestrel)

D-(-)-Norgestrel, widely known as Levonorgestrel, is the biologically active enantiomer of the racemic mixture Norgestrel.[1] It is a second-generation synthetic progestogen extensively used in hormonal contraceptives, including combination oral pills, emergency contraceptives, and intrauterine systems.[2] Its therapeutic action is mediated through its agonistic activity at progesterone receptors.[1] Given its widespread use, ensuring its purity is of paramount importance.

-

Chemical Name: (–)-13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one

-

CAS Number: 797-63-7

-

Molecular Formula: C₂₁H₂₈O₂

-

Molecular Weight: 312.45 g/mol

Characterization of the Impurity: 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

This specific impurity is recognized in the European Pharmacopoeia as Levonorgestrel EP Impurity P.[3] It is a structural isomer of the parent API, Levonorgestrel, possessing the same molecular formula and weight, which necessitates highly specific analytical methods for its separation and quantification.

| Identifier | Value |

| Chemical Name | (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-5-en-20-yn-3-one[4] |

| Common Synonyms | 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel, Levonorgestrel EP Impurity P[3] |

| CAS Number | 100021-05-4[3][4] |

| Molecular Formula | C₂₁H₂₈O₂[3] |

| Molecular Weight | 312.45 g/mol [3] |

The key structural difference between Levonorgestrel and this impurity is the location of the carbon-carbon double bond within the steroid's A-ring. Levonorgestrel has a Δ⁴ double bond, whereas the impurity has a Δ⁵ bond. This subtle shift can arise from specific conditions during synthesis or degradation.

Structural Isomerism of the API and Impurity P.

Potential Formation Pathways

The precise formation mechanism of Levonorgestrel EP Impurity P is highly dependent on the specific synthetic route and storage conditions employed. Organic impurities typically arise from two primary sources:

-

Synthesis-Related Impurities: Incomplete reactions, side reactions, or the presence of impurities in starting materials can lead to the formation of structurally related compounds. For steroidal hormones, synthetic steps involving reductions (like the Birch reduction) or isomerizations are critical control points.[5] It is plausible that Impurity P could be formed via isomerization from another impurity, such as the Δ⁵⁽¹⁰⁾ isomer (Levonorgestrel Impurity B), under acidic conditions.[6][7]

-

Degradation Products: The API can degrade over time when exposed to stress factors such as heat, light, humidity, acid, or base. Forced degradation studies are essential to identify these potential degradants and establish the stability-indicating nature of analytical methods.[2][8][9]

Hypothetical Formation of Impurity P during Synthesis.

Analytical Control Strategy

A robust analytical control strategy is fundamental to ensuring the quality of Levonorgestrel. The cornerstone of this strategy is a validated, stability-indicating analytical method capable of separating the API from all known and potential impurities.

Causality Behind Method Choice: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the industry-standard and most appropriate technique.

-

Expertise & Rationale: RP-HPLC is chosen for its high resolving power, which is essential to separate structurally similar isomers like Levonorgestrel and its Δ⁵ impurity. A C18 (ODS) column is typically selected due to its hydrophobicity, which provides excellent retention and separation for steroid molecules. The mobile phase, usually a mixture of acetonitrile and water or a buffer, is optimized to achieve the necessary selectivity. UV detection is suitable because the α,β-unsaturated ketone chromophore in both the API and the impurity allows for sensitive detection, typically around 240-242 nm.[2][10]

General Analytical Workflow for Impurity Control.

Detailed Analytical Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative method based on established practices for Levonorgestrel analysis.[2][10] Method optimization and validation are required for specific applications.

A. Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | Hypersil ODS C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent) |

| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic, e.g., 50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 242 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Diluent | Mobile Phase or Acetonitrile/Water mixture |

B. Standard and Sample Preparation

-

Standard Solution: Accurately weigh and dissolve a qualified reference standard of Levonorgestrel and each specified impurity (including Impurity P) in the diluent to prepare a stock solution. Further dilute to a working concentration (e.g., 0.5 µg/mL for impurities).

-

Sample Solution: Accurately weigh the Levonorgestrel API sample and dissolve in the diluent to achieve a final concentration of approximately 0.5 - 1.0 mg/mL.

-

System Suitability: Prepare a solution containing both Levonorgestrel and key specified impurities to verify the system's performance.

C. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Perform at least five replicate injections of the System Suitability Solution. The system is deemed ready if all SST criteria are met (e.g., resolution between Levonorgestrel and Impurity P > 2.0; tailing factor for Levonorgestrel peak < 1.5; %RSD of replicate injections < 2.0%).

-

Inject the Standard Solution and the Sample Solution.

-

Calculate the percentage of each impurity in the API sample using the area normalization method or against a qualified external standard.

Method Validation (ICH Q2R1) - A Self-Validating System

To ensure trustworthiness, the analytical method must be rigorously validated. Forced degradation studies are central to proving specificity.

A. Forced Degradation (Stress Testing) Expose the API sample to the following conditions to demonstrate that the method can separate the API from all potential degradation products:

-

Acid Hydrolysis: 0.1 N HCl at 60°C

-

Base Hydrolysis: 0.1 N NaOH at 60°C

-

Oxidative Degradation: 3% H₂O₂ at room temperature

-

Thermal Degradation: 105°C for 24 hours[2]

-

Photolytic Degradation: Expose to UV light as per ICH Q1B guidelines

The method is considered "stability-indicating" if the API peak shows no co-elution with any degradation peaks, as demonstrated by peak purity analysis (e.g., using a Diode Array Detector).

B. Summary of Validation Parameters

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method accurately measures the analyte without interference. | No interference from blank, placebo, or degradation products. Peak purity index > 0.999. |

| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 for the API and all impurities. |

| Range | The concentration interval over which the method is precise, accurate, and linear. | From LOQ to 120% of the specification limit for impurities. |

| Accuracy (% Recovery) | To determine the closeness of the test results to the true value. | 80.0% to 120.0% recovery for impurities spiked into the API matrix. |

| Precision (% RSD) | To measure the method's repeatability and intermediate precision. | Repeatability (n=6): RSD ≤ 5.0%. Intermediate Precision: RSD ≤ 10.0%. |

| LOD / LOQ | To determine the lowest concentration that can be detected/quantified reliably. | Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1. |

| Robustness | To measure the method's capacity to remain unaffected by small variations. | System suitability criteria are met despite minor changes in flow rate, pH, temperature, etc. |

Regulatory Specifications and Reporting

The acceptance criteria for impurities are defined by pharmacopoeias and ICH guidelines.

-

Reporting Threshold: The level above which an impurity must be reported (typically ≥0.05%).

-

Identification Threshold: The level above which an impurity's structure must be confirmed (e.g., 0.10% or 1.0 mg/day intake, whichever is lower).

-

Qualification Threshold: The level above which an impurity must be assessed for safety (e.g., 0.15% or 1.0 mg/day intake).

For Levonorgestrel, the United States Pharmacopeia (USP) sets a general limit for chromatographic purity where the sum of all impurities does not exceed 2.0%, and no single impurity is greater than 0.5%.[11] Any batch of API must meet these pre-defined specifications to be released for formulation.

Conclusion

The effective control of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (Levonorgestrel EP Impurity P) is a non-negotiable aspect of manufacturing high-quality Levonorgestrel API. This requires a deep understanding of its chemical properties, potential formation pathways, and, most critically, the implementation of a robust, specific, and validated stability-indicating RP-HPLC method. By adhering to the principles of scientific integrity, causality-driven method development, and stringent regulatory guidelines, pharmaceutical scientists can ensure that the final drug product is safe, effective, and meets all quality standards.

References

-

Pharmaffiliates. Norgestrel-impurities. [Link]

-

Görög, S., et al. (1995). Estimation of Impurity Profiles of Drugs and Related Materials. Part 16: Identification of the Side-Products of the Ethinylation Step in the Synthesis of Contraceptive Gestogens. PubMed. [Link]

-

DWN. 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel. [Link]

-

Chromachemie. List of European Pharmacopoeia Reference Standards Effective from 2022/1/18. [Link]

-

EDQM. List of European Pharmacopoeia Reference Standards Effective from 2014/9/18. [Link]

-

Reddy, G.S., et al. (2017). Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. International Journal of Advanced Science and Research. [Link]

-

USP. Norgestrel Monograph. [Link]

-

USP. USP Monographs: Levonorgestrel. [Link]

-

Liu, Y., et al. (2021). Degradation of Norgestrel by Bacteria from Activated Sludge: Comparison to Progesterone. ResearchGate. [Link]

-

Vlase, L., et al. (2020). Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. MDPI. [Link]

-

Wikipedia. Norgestrel. [Link]

-

SynThink. Levonorgestrel EP Impurities & USP Related Compounds. [Link]

-

Rani, J.D.B., & Deepti, C.A. (2022). Liquid Chromatographic-Electron Spray Ionization-Mass Spectroscopy Technique for the Simultaneous Determination of Ethinyl Estradiol & Etonogestrel and Characterization of New Forced Degradation Compounds. Asian Journal of Chemistry. [Link]

-

Silva, L.F., et al. (2021). Radiolytic degradation of levonorgestrel and gestodene: Performance and bioassays. ResearchGate. [Link]

-

Pharma Learning In Depth. (2021). Forced Degradation Studies in Pharmaceutical Industry. YouTube. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16051930, Norgestrel. [Link]

-

Pharmaffiliates. 1(10)-Dehydro-4(5)-dihydro D-(-)-Norgestrel. [Link]

-

Expert Synthesis Solutions. 4,5-Dihydro-5α-methoxylevonorgestrel. [Link]

-

Agilent Technologies. (2017). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

-

Pal, V.K., & Pal, Y. (2020). ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. ResearchGate. [Link]

-

Sravani, G., et al. (2021). Method Development and Validation of Stability Indicating UV Visible Spectrophotometric Method for Levonorgestrel in Bulk and Tablet Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Axios Research. Norgestrel EP Impurity A. [Link]

-

Agilent Technologies. Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. [Link]

-

Thieme, D., et al. (2022). Detection of 18-methyl steroids: case report on a forensic urine sample and corresponding dietary supplements. Drug testing and analysis. [Link]

-

Global Substance Registration System (GSRS). GSRS. [Link]

Sources

- 1. Norgestrel - Wikipedia [en.wikipedia.org]

- 2. allsciencejournal.com [allsciencejournal.com]

- 3. 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel (>90%) [lgcstandards.com]

- 4. 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel_北京德威钠生物技术有限公司 [gbwol.com]

- 5. Estimation of impurity profiles of drugs and related materials. Part 16: Identification of the side-products of the ethinylation step in the synthesis of contraceptive gestogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromachemie.co.in [chromachemie.co.in]

- 7. superchroma.com.tw [superchroma.com.tw]

- 8. m.youtube.com [m.youtube.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. ftp.uspbpep.com [ftp.uspbpep.com]

Advanced Metabolic Profiling of Norgestrel: Dehydrogenated and Oxidative Transformations

Executive Summary

The metabolic landscape of Norgestrel (NG) and its active enantiomer, Levonorgestrel (LNG), is dominated by reductive pathways (A-ring reduction). However, dehydrogenated and oxidative metabolites represent a critical, albeit less abundant, fraction of the metabolic profile with significant implications for toxicology, environmental fate, and analytical interference.

This guide focuses specifically on the oxidative dehydrogenation pathways—including aromatization (phenolic conversion) and microbial desaturation (olefin formation)—distinguishing them from standard reductive metabolism. We address the "artifact vs. metabolite" controversy regarding phenolic derivatives and provide validated LC-MS/MS protocols for their isolation.

Molecular Architecture & Metabolic Context

Norgestrel (13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one) differs from natural progesterone by the absence of the C19 methyl group and the presence of a C13 ethyl group. This structure dictates its unique susceptibility to dehydrogenation .

The "Dehydrogenated" Nomenclature

In the context of Norgestrel, "dehydrogenated metabolites" refer to two distinct chemical classes:

-